molecular formula C9H17N3 B13605563 4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine

4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine

Cat. No.: B13605563
M. Wt: 167.25 g/mol
InChI Key: LDCOJOOQHXLQSJ-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound has a butan-1-amine chain attached to the imidazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the butan-1-amine chain.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the amine chain are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The butan-1-amine chain may enhance its solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)butan-1-amine
  • 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride

Uniqueness

4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other imidazole derivatives.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4-(1-ethylimidazol-2-yl)butan-1-amine

InChI

InChI=1S/C9H17N3/c1-2-12-8-7-11-9(12)5-3-4-6-10/h7-8H,2-6,10H2,1H3

InChI Key

LDCOJOOQHXLQSJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CCCCN

Origin of Product

United States

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